molecular formula C10H6FNO3 B1306494 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid CAS No. 726206-78-6

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid

Cat. No.: B1306494
CAS No.: 726206-78-6
M. Wt: 207.16 g/mol
InChI Key: CIIBOABFLAUHGQ-UHFFFAOYSA-N
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Description

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of fluorine atoms often enhances the biological activity and metabolic stability of these compounds, making them valuable in drug development and other scientific research applications.

Biochemical Analysis

Biochemical Properties

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit inhibitory activity against specific enzymes involved in inflammatory pathways . The compound’s interaction with these enzymes can modulate their activity, leading to reduced inflammation. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in inflammatory responses, leading to decreased production of pro-inflammatory cytokines. Additionally, this compound may impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. The compound can bind to enzymes and inhibit their activity, resulting in reduced production of inflammatory mediators . Additionally, this compound may activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for sustained biochemical activity. Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biochemical effects over extended periods, provided that it remains stable .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced inflammation and improved cellular function . At higher doses, this compound may cause toxic or adverse effects, including cellular damage and altered metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of specific metabolites . These metabolic pathways can influence the compound’s overall biochemical activity and its effects on cellular function. Additionally, this compound may affect metabolic flux, altering the levels of key metabolites and influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can localize to specific cellular compartments, where it exerts its biochemical effects . The distribution of the compound within tissues can also influence its overall pharmacological activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the fluorination of an indole precursor, followed by formylation and carboxylation steps.

    Fluorination: The indole nucleus can be fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, using reagents such as DMF and POCl3.

    Carboxylation: The carboxylic acid group is typically introduced through a carboxylation reaction, often using CO2 in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: 5-Fluoro-3-carboxy-1H-indole-2-carboxylic acid.

    Reduction: 5-Fluoro-3-hydroxymethyl-1H-indole-2-carboxylic acid.

    Substitution: 5-Amino-3-formyl-1H-indole-2-carboxylic acid (if amine is the nucleophile).

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a precursor for various fluorinated indole derivatives.

Biology:

  • Studied for its potential antiviral and anticancer properties.
  • Used in the development of fluorescent probes for biological imaging.

Medicine:

  • Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
  • Potential use in the treatment of diseases due to its bioactive properties.

Industry:

  • Utilized in the synthesis of agrochemicals and pharmaceuticals.
  • Employed in the development of new materials with specific properties.

Comparison with Similar Compounds

    5-Fluoroindole-2-carboxylic acid: Lacks the formyl group, which may reduce its biological activity compared to 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

    3-Formylindole-2-carboxylic acid: Lacks the fluorine atom, which may affect its metabolic stability and binding affinity.

    5-Fluoro-1H-indole-2-carboxylic acid: Similar structure but without the formyl group, leading to different reactivity and biological properties.

Uniqueness: this compound is unique due to the presence of both fluorine and formyl groups, which enhance its biological activity and stability. This makes it a valuable compound in various scientific research applications, particularly in drug development and medicinal chemistry.

Properties

IUPAC Name

5-fluoro-3-formyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIBOABFLAUHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(N2)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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